1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one is a complex organic compound that incorporates both a pyrrolidinone moiety and an oxadiazole ring. This compound is noteworthy for its potential applications in medicinal chemistry and materials science due to the unique structural features imparted by the oxadiazole and pyrrolidine components.
The compound can be synthesized from various precursors, including cyclohexylhydrazine and appropriate carboxylic acid derivatives, which facilitate the formation of the oxadiazole ring. The synthesis typically involves multiple steps under controlled conditions to ensure high yield and purity.
This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. A common approach involves:
The reaction conditions often include:
The molecular structure of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one can be represented as follows:
Key structural data includes:
1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one can undergo various chemical transformations:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The oxadiazole ring can be reduced to yield different derivatives.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where functional groups are exchanged.
Common reagents for these reactions include:
The mechanism of action of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one involves its interaction with specific biological targets. The oxadiazole moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Studies suggest that this compound may exhibit antimicrobial or anti-inflammatory properties through its action on cellular pathways involved in inflammation and microbial resistance.
Key chemical properties include:
Additional data may include melting point, boiling point, and spectral data (NMR, IR) that confirm the structural integrity of the compound during synthesis.
1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one has several potential scientific applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades despite its discovery. Initially classified as "azoxime" or "furo[ab]diazole," its potential in medicinal chemistry began gaining traction in the mid-20th century following observations of its photochemical rearrangements and biological properties [2]. This five-membered ring—containing one oxygen and two nitrogen atoms—owes its pharmaceutical significance to two key characteristics: exceptional thermal/chemical resistance that confers metabolic stability in biological systems, and bioisosteric equivalence to ester and amide functionalities. This latter property allows it to serve as a hydrolytically stable replacement for these groups in drug design, mitigating metabolic liabilities while maintaining hydrogen-bonding capabilities critical for target interactions [2] [6].
The first major therapeutic breakthrough emerged in the 1960s with the development of oxolamine, a 1,2,4-oxadiazole derivative introduced as a cough suppressant. This milestone validated the scaffold's pharmaceutical applicability and catalyzed extensive exploration of its pharmacological potential. Subsequent decades witnessed the approval of additional drugs featuring this heterocycle, including the vasodilator butalamine, nonbenzodiazepine anxiolytic fasiplon, antiviral pleconaril, and the muscular dystrophy treatment drug ataluren [2]. The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011) further underscored the scaffold's biological relevance. These marine-derived compounds demonstrated in vitro cytotoxicity against mammalian cell lines and agonist activity against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4, expanding the known bioactivity spectrum of the heterocycle [2].
Table 1: Historical Development Milestones of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization as "azoxime" |
1940s | Commencement of biological activity studies | Emergence as a scaffold of pharmacological interest |
1960s | Introduction of Oxolamine as commercial antitussive | First-in-class drug validating therapeutic potential |
2011 | Isolation of Phidianidine A and B from Phidiana militaris | Discovery of natural products containing 1,2,4-oxadiazole ring; demonstrated cytotoxicity and receptor activity |
2015-2025 | Doubling of scientific publications on 1,2,4-oxadiazoles | Accelerated research into anticancer, antiparasitic, antibacterial applications |
The 21st century has witnessed a dramatic acceleration in 1,2,4-oxadiazole research, with scientific publications doubling in the last fifteen years. Contemporary medicinal chemistry leverages this heterocycle across diverse therapeutic areas, particularly exploiting its capacity to engage biological targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. Its physicochemical profile—characterized by moderate logP values, balanced polar surface area, and metabolic resilience—makes it particularly valuable in developing compounds against challenging targets, including those involved in neglected tropical diseases and drug-resistant infections [2] [4] [6].
Pyrrolidinone, a saturated five-membered lactam, has emerged as a privileged scaffold in drug design due to its distinct three-dimensionality conferred by sp³-hybridization and pseudorotation capability. Unlike planar aromatic systems, pyrrolidinone's non-planar ring enhances spatial coverage, facilitating diverse binding orientations with biological targets. Its physicochemical properties—including a computed dipole moment of 1.411 D, polar surface area (PSA) of 16.464 Ų, and moderate lipophilicity (LogP = 0.459)—strike an optimal balance between aqueous solubility and membrane permeability [5]. These characteristics make pyrrolidinone derivatives highly "druggable," explaining their prevalence in approximately 37 FDA-approved drugs and numerous investigational agents.
Table 2: Physicochemical Comparison of Pyrrolidinone with Related Scaffolds
Property | Pyrrolidinone | Cyclopentane | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 1.411 | 0.073 | 2.930 |
LogP | 0.459 | 3.000 | 0.750 |
Polar Surface Area (Ų) | 16.464 | 0 | 13.964 |
H-Bond Donors | 1.000 | 0 | 1.000 |
H-Bond Acceptors | 1.500 | 0 | 0.500 |
Aqueous Solubility (LogS) | 0.854 | -2.642 | -0.175 |
The scaffold's versatility is amplified by its stereogenicity, allowing for precise three-dimensional pharmacophore placement. Up to four chiral centers enable the creation of stereoisomers with distinct biological profiles—a critical advantage when targeting enantioselective proteins. This stereochemical diversity, combined with the scaffold's hydrogen-bonding capacity (pKBHX = 2.59), facilitates strong, selective interactions with biological macromolecules [5]. Pyrrolidinone-containing compounds demonstrate remarkable therapeutic breadth, spanning anticancer, antibacterial, central nervous system disorders, and anti-inflammatory applications. The presence of pyrrolidinone in natural products like nicotine and aegyptolidine A further validates its biological compatibility and highlights its evolutionary optimization for target engagement.
The integration of pyrrolidinone with other heterocycles represents a sophisticated strategy to enhance binding affinity and selectivity. When combined with 1,2,4-oxadiazole, as seen in 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one, the resulting hybrid structure leverages complementary physicochemical properties: the oxadiazole contributes metabolic stability and bioisosteric functionality, while the pyrrolidinone enhances three-dimensionality and provides a chiral center for stereoselective interactions. This molecular synergy creates compounds capable of engaging complex biological targets through multifaceted binding modes, making them particularly valuable against challenging therapeutic targets [1] [3] [5].
The molecular architecture of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one exemplifies rational pharmacophore integration. The compound features three distinct structural domains: (1) a hydrophobic 3-cyclohexyl-1,2,4-oxadiazole moiety providing metabolic stability and lipophilicity; (2) a methylene linker enabling conformational flexibility; and (3) a pyrrolidin-2-one ring conferring three-dimensionality and hydrogen-bonding capacity. This strategic combination creates a molecule with balanced physicochemical properties suitable for drug development. The cyclohexyl group anchors the molecule in hydrophobic binding pockets, while the oxadiazole's nitrogen and oxygen atoms serve as hydrogen bond acceptors. The pyrrolidinone ring contributes both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, significantly expanding potential target interactions [1] [3] [5].
Molecular modeling suggests the compound adopts a conformation where the oxadiazole and pyrrolidinone rings exist in perpendicular planes, maximizing spatial coverage. This arrangement allows simultaneous engagement with disparate binding site regions—a critical advantage for inhibitors targeting allosteric sites or protein-protein interfaces. The compound's molecular weight (267.34 g/mol) and moderate lipophilicity (predicted LogP ≈ 2.1) align perfectly with Lipinski's parameters for oral bioavailability. Additionally, its topological polar surface area (approximately 55 Ų) falls within the optimal range for cell permeability while retaining sufficient solubility [1] [3] [4].
The structural similarity to pharmacologically validated compounds underscores its therapeutic potential. The 3-cyclohexyl substitution pattern mirrors that in leishmanicidal 1,2,4-oxadiazoles showing selective activity against Leishmania infantum promastigotes and amastigotes. Furthermore, the N-alkylated pyrrolidinone motif resembles bioactive compounds demonstrating anticancer and central nervous system activities. These parallels suggest potential applications in antiparasitic drug development, particularly for neglected tropical diseases where current therapies face limitations of toxicity, resistance, and inadequate oral bioavailability [2] [4] [6].
Table 3: Structural Components and Their Pharmacological Contributions in 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one
Structural Feature | Physicochemical Contribution | Potential Pharmacological Role |
---|---|---|
3-Cyclohexyl-1,2,4-oxadiazole | Lipophilicity, metabolic stability | Hydrophobic pocket binding, bioisostere for esters/amides |
Methylene Linker (-CH₂-) | Conformational flexibility | Optimal spatial positioning of pharmacophores |
Pyrrolidin-2-one | Hydrogen bonding capacity, 3D structure | Target engagement via H-bond donation/acceptance |
Integrated Structure | Balanced LogP (≈2.1), MW 267.34 | Enhanced bioavailability and tissue penetration |
Research on structurally analogous compounds indicates promising directions for biological evaluation. For instance, compound Ox1—a 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivative—demonstrated selective leishmanicidal activity with a selectivity index of 61.7 against L. infantum amastigotes compared to mammalian cells. Ultrastructural studies revealed it induced mitochondrial membrane depolarization and severe morphological damage in parasites [4]. Similarly, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibited moderate cytotoxicity across cancer cell lines (mean IC₅₀ ≈ 92.4 μM), establishing the oxadiazole-pyrrolidinone framework as a viable scaffold for anticancer development [2]. These findings provide a compelling rationale for prioritizing the exploration of 1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one across multiple therapeutic domains, leveraging the synergistic potential of its integrated pharmacophores.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5